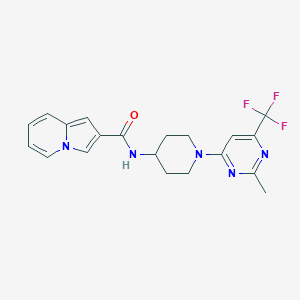

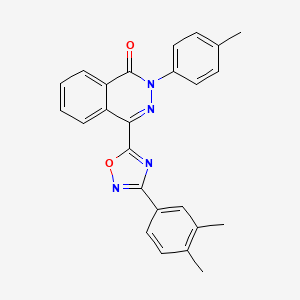

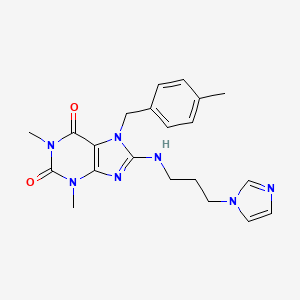

![molecular formula C17H18N2O3S B2565046 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2097923-00-5](/img/structure/B2565046.png)

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CP-690,550 and is a Janus kinase (JAK) inhibitor. JAK inhibitors have shown promise in treating a variety of autoimmune diseases, including rheumatoid arthritis and psoriasis.

科学的研究の応用

Prodrug Applications

Compounds with sulfonamide groups have been evaluated as potential prodrugs. For instance, various N-acyl derivatives of model sulfonamides have been synthesized to explore their stability and enzymatic hydrolysis, aiming to develop prodrug forms that can be readily converted back to the active sulfonamides in the body. These studies highlight the potential of sulfonamides in prodrug development, with a focus on enhancing water solubility and lipophilicity for better therapeutic profiles (Larsen, Bundgaard, & Lee, 1988).

Enzyme Inhibition

Sulfonamides have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrase. Research into polymethoxylated-pyrazoline benzene sulfonamides has demonstrated their potential for cytotoxic activities against tumor cell lines and inhibition of carbonic anhydrase isoenzymes. These findings suggest that such compounds could serve as leads for the development of new therapeutic agents targeting specific isoenzymes (Kucukoglu et al., 2016).

Catalytic Systems

Research has also focused on the development of novel catalytic systems using sulfonamide derivatives. For instance, sulfonic acid functionalized imidazolium salts combined with FeCl3 have been shown to efficiently catalyze the synthesis of benzimidazoles, highlighting the versatility of sulfonamides in facilitating chemical transformations under environmentally friendly conditions (Khazaei et al., 2011).

Molecular Electronics

Sulfonamide groups have also been investigated for their unusual electronic effects in optically and magnetically active materials. The incorporation of sulfonamide groups into ligands for metal coordination can significantly affect the electronic structure of the resulting complexes, impacting their potential applications in molecular electronics and photonics (Edder et al., 2000).

特性

IUPAC Name |

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)15-3-2-4-16(9-15)23(21,22)19-11-13-5-8-17(18-10-13)14-6-7-14/h2-5,8-10,14,19H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCZLVSCGBBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

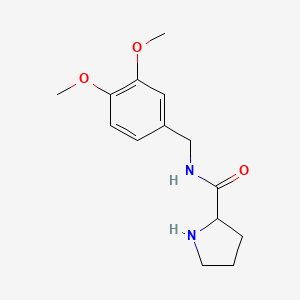

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)

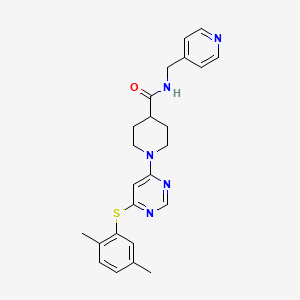

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)

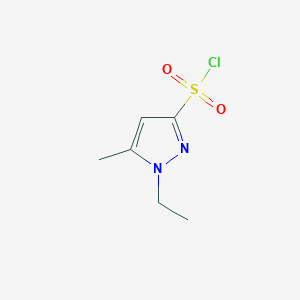

![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)